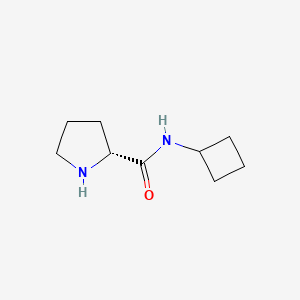
(2R)-N-cyclobutylpyrrolidine-2-carboxamide
Descripción general
Descripción
(2R)-N-cyclobutylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2R)-N-cyclobutylpyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolidine structure, which contributes to its interactions with biological targets. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound has been investigated through various studies. Its mechanisms primarily involve:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, with studies indicating its ability to interact with active sites and alter enzymatic functions.
- Receptor Modulation : Preliminary data suggest that it may act as a modulator for certain receptor types, influencing downstream signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives of similar compounds have been assessed for their antiplasmodial activity against Plasmodium falciparum. In these studies, several derivatives exhibited significant inhibitory effects at low micromolar concentrations, suggesting that modifications in the cyclobutyl group can enhance efficacy against malaria parasites .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 10b | 6.48 | DPPH radical scavenging |
| 10o | 4.32 | PfNMT binding |
Tyrosinase Inhibition
In the context of skin health, the compound's structural analogs have been evaluated for their tyrosinase inhibitory activity, which is crucial in the treatment of hyperpigmentation disorders. A notable study reported that certain pyrrole derivatives showed IC50 values significantly lower than traditional inhibitors like kojic acid . While specific data for this compound is limited, its structural similarities suggest potential in this area.
Case Study 1: Antimalarial Activity
A study focused on the synthesis and evaluation of new pyrrolidine derivatives showed promising results against Plasmodium falciparum. The most effective compounds demonstrated IC50 values ranging from 2.40 to 8.30 μM. These findings indicate that modifications similar to those seen in this compound could yield compounds with enhanced antimalarial properties .
Case Study 2: Tyrosinase Inhibition
In another relevant study, various pyrrole derivatives were synthesized and tested for their ability to inhibit tyrosinase activity. The most potent compounds exhibited an inhibition rate comparable to established inhibitors, suggesting that this compound could be explored further for cosmetic applications targeting skin pigmentation .
Propiedades
IUPAC Name |
(2R)-N-cyclobutylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(8-5-2-6-10-8)11-7-3-1-4-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRVTGPKTIGYAZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















